3-Aminoharman

Vue d'ensemble

Description

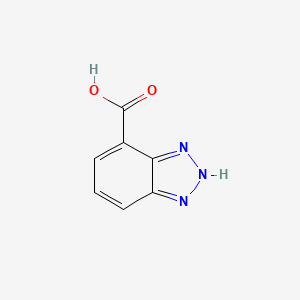

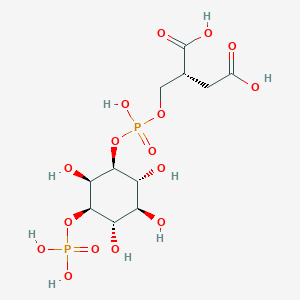

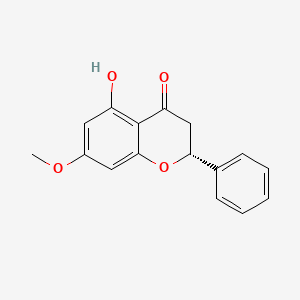

3-Aminoharman, also known as 1-methyl-9H-pyrido(3,4-b)indol-3-amine, is a chemical compound . Its molecular formula is C12H11N3 and it has a molecular weight of 197.24 .

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as x-ray crystallography, cryoelectron microscopy, and NMR spectroscopy . Unfortunately, specific details about the molecular structure of 3-Aminoharman are not available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be analyzed using various techniques . These properties include hardness, color, melting and boiling points, and electrical conductivity . Unfortunately, specific physical and chemical properties of 3-Aminoharman are not available in the search results.Applications De Recherche Scientifique

Protein Structure Prediction and Design

3-Aminoharman's relevance in protein structure prediction and design is significant. Advances in computational algorithms and technological growth have led to the development of new methods for protein structure prediction, including the engineering of proteins with novel functions. This can have applications in biotechnology and medicine (Kuhlman & Bradley, 2019).

Functional Genomic Experimentation

The application of 3-Aminoharman in functional genomic experimentation is demonstrated through the development of robotic systems for scientific experimentation. These systems automate hypothesis generation, experimentation, and data interpretation, and can be used in genomic research, including gene function determination (King et al., 2004).

Genetic Code Expansion

3-Aminoharman plays a role in the expansion of the genetic code, which enables the synthesis and evolution of noncanonical biopolymers. This expansion is crucial for designing proteins with new functions and applications in biomedicine, industry, and research (Chin, 2017).

Nitrogen Metabolism in Agriculture

In agriculture, 3-Aminoharman aids in understanding nitrogen metabolism. Studies on amino acids like 3-Aminoharman can enhance the productivity of crops, such as soybeans, by influencing nitrogen metabolism (Teixeira et al., 2018).

Silica Silanization

3-Aminoharman's chemical properties are utilized in silica silanization, which has applications ranging from advanced composites to biomolecular lab-on-a-chip systems. Optimizing silanization conditions is crucial for creating aminated surfaces with specific properties (Howarter & Youngblood, 2006).

Spectroscopic Studies

The compound is significant in spectroscopic studies, particularly in the modification of semi-empirical electronic structure methods for better accuracy in biological molecules. These improved potentials are essential for high-quality potentials in vibrational spectroscopy calculations (Brauer, Chaban, & Gerber, 2004).

Surface Functionality in Aminosilanes

3-Aminoharman is also important in understanding the loss of surface functionality in aminosilanes, particularly in applications involving silica surfaces in aqueous media. This knowledge is vital for improving the hydrolytic stability of aminosilane monolayers (Smith & Chen, 2008).

Fine Organic Synthesis Industry

In the fine organic synthesis industry, 3-Aminoharman derivatives like amino-1,2,4-triazoles are used in the production of agricultural products, pharmaceuticals, dyes, and other high-energy materials. This demonstrates the compound's versatility and utility in various industrial applications (Nazarov et al., 2021).

Fluorescent Amino Acids in Chemical Biology

Fluorescent amino acids, such as those derived from 3-Aminoharman, are used in constructing fluorescent macromolecules for non-invasive studies in cells and organisms. These amino acids are crucial in tracking protein-protein interactions and imaging nanoscopic events (Cheng et al., 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-methyl-9H-pyrido[3,4-b]indol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-7-12-9(6-11(13)14-7)8-4-2-3-5-10(8)15-12/h2-6,15H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLPAGXAGCWCAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=N1)N)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70233929 | |

| Record name | 3-Aminoharman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84872-35-5 | |

| Record name | 3-Aminoharman | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084872355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminoharman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.